molecular formula C10H10F2O3 B7873357 3,5-Difluoro-4-propoxybenzoic acid

3,5-Difluoro-4-propoxybenzoic acid

Cat. No.: B7873357
M. Wt: 216.18 g/mol
InChI Key: UOCSCYZYAQPWNB-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-propoxybenzoic acid is an organic compound with the molecular formula C10H10F2O3. It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions, and a propoxy group at the 4th position on the benzoic acid ring. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-propoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of fluorine atoms at the 3rd and 5th positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Propoxylation: The propoxy group is introduced at the 4th position through a nucleophilic substitution reaction using propyl alcohol and a suitable base like potassium carbonate.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Use of large-scale reactors for the fluorination and propoxylation steps.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Use of automated chromatography systems for purification.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluoro-4-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-propoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atoms and propoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-propoxybenzoic acid is unique due to the combination of fluorine atoms and a propoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,5-difluoro-4-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCSCYZYAQPWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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